4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthetic methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” includes a pyrrole ring and a pyrazine ring . The InChI code is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Derivatives
- Pyridine Derivatives Synthesis: The synthesis of novel pyridine derivatives through Suzuki cross-coupling reaction, involving 5-bromo-2-methylpyridin-3-amine, was investigated. These derivatives have potential applications as chiral dopants for liquid crystals and show biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Chemical Reactions
- Formation by CH (CD) Reaction with Pyrrole: A study on the reaction of the ground state methylidyne radical CH with pyrrole (C4H5N) resulted in the formation of pyridine, demonstrating a ring expansion reaction. This research has implications in interstellar chemistry and combustion processes (Soorkia et al., 2010).
Drug Discovery and Organic Synthesis
- Regioselective Bromination: Regioselective, mild bromination of thieno[2,3-b]pyridine yielded 4-bromothieno[2,3-b]pyridine, a valuable building block in drug discovery research (Lucas et al., 2015).
- Synthesis of 7-Azaindole Derivatives: The synthesis of 4-substituted 7-azaindole derivatives was achieved through nucleophilic displacement, using 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine as a key component (Figueroa‐Pérez et al., 2006).
Bromination and NMR Analysis
- Bromination and Frontier-Electron Density: The bromination of pyrrolo[1, 2-a]pyrazine and pyrrazolo[1, 2-a]pyridine aligns with predictions from frontier-electron density calculations, offering insights into chemical reactivity and structure elucidation via NMR (Paudler & Dunham, 1965).
Nitration of Pyridine Derivatives
- Nitration of Pyridine-N-oxide Derivatives: Research into the nitration of mono-substituted derivatives of pyridine-N-oxide, involving bromine, ethoxy-, or methyl-groups, led to the synthesis of 4-nitro-compounds. This study provides insights into the behavior of substituents during nitration processes (Hertog et al., 2010).
Ionic Liquids and Catalysis
- Ionic Liquid as Reusable Catalyst: The synthesis of highly substituted imidazoles was catalyzed using a Brønsted acidic ionic liquid, illustrating an environmentally friendly approach in organic synthesis (Shaterian & Ranjbar, 2011).
Synthesis of Pyridine Derivatives and Coordination Chemistry
- Synthesis of Terdendate Pyridine-Based Ligands: The synthesis of 4-functionalized terdendate pyridine-based ligands, with potential applications in coordination chemistry, was reported (Vermonden et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZFMSGWHBWYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646901 | |
Record name | 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-58-8 | |
Record name | 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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